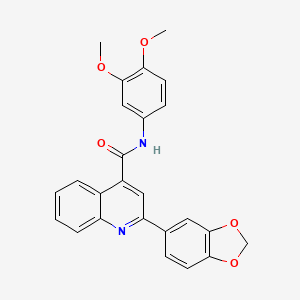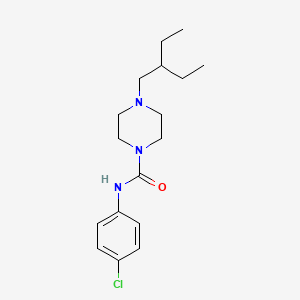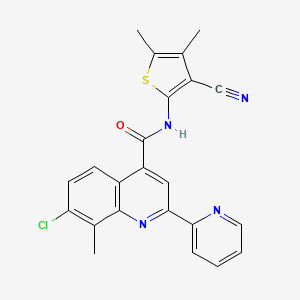
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as BDQ, is a potent antimycobacterial drug that has gained attention in recent years due to its unique mechanism of action and potential for treating drug-resistant tuberculosis. In
Wirkmechanismus
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide targets the ATP synthase enzyme in the mycobacterial cell membrane. This enzyme is responsible for producing ATP, the energy source for the cell. 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide binds to a specific subunit of the ATP synthase enzyme, inhibiting its activity and preventing the cell from producing ATP. This leads to a decrease in energy production and ultimately cell death.
Biochemical and Physiological Effects
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have a low toxicity profile and is generally well-tolerated. However, it can cause liver toxicity in some patients, which is a concern for long-term use. 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been shown to have an effect on the heart, specifically prolonging the QT interval, which can lead to arrhythmias.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its potent antimycobacterial activity and unique mechanism of action. However, its complex synthesis method and potential for liver toxicity can make it difficult to work with in some settings.
Zukünftige Richtungen
There are several future directions for 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide research, including:
1. Developing new formulations of 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide that can be used in combination with other drugs for the treatment of drug-resistant tuberculosis.
2. Investigating the potential of 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide for the treatment of other mycobacterial infections, such as Mycobacterium leprae.
3. Studying the mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide in more detail to better understand its effects on the ATP synthase enzyme.
4. Exploring the use of 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide in combination with other drugs for the treatment of other infectious diseases, such as fungal and viral infections.
In conclusion, 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is a potent antimycobacterial drug with a unique mechanism of action that has the potential to treat drug-resistant tuberculosis. Its complex synthesis method and potential for liver toxicity can make it difficult to work with in some settings, but there are several future directions for research that could lead to new treatments for infectious diseases.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its antimycobacterial activity and potential for treating drug-resistant tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been tested against other mycobacterial species, including Mycobacterium avium and Mycobacterium bovis. In addition to its antimycobacterial activity, 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have antifungal and antiviral activity.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-29-21-10-8-16(12-23(21)30-2)26-25(28)18-13-20(27-19-6-4-3-5-17(18)19)15-7-9-22-24(11-15)32-14-31-22/h3-13H,14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSAPEMNCJKLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzonitrile)](/img/structure/B4836408.png)
![4-{2-[(4-chlorobenzyl)oxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4836419.png)
![6-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4836431.png)
![(3-isopropoxypropyl)[4-(methylthio)benzyl]amine hydrochloride](/img/structure/B4836433.png)

![2-fluoro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4836440.png)
![N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4836442.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4836446.png)
![1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4836450.png)
![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-cyclohexyl(thiourea)]](/img/structure/B4836451.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4836459.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B4836467.png)
![N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4836482.png)